molecular formula C11H21NO4 B15111434 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester CAS No. 85908-97-0

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester

Cat. No.: B15111434
CAS No.: 85908-97-0
M. Wt: 231.29 g/mol
InChI Key: GVROIRXPCGJMQI-UHFFFAOYSA-N
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Description

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pentanoic acid backbone with a methyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases such as hydrochloric acid or sodium hydroxide.

    Deprotection: Achieved using strong acids like trifluoroacetic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Hydrolysis: Produces 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid.

    Deprotection: Yields 5-aminoPentanoic acid methyl ester.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester involves its conversion to active forms through hydrolysis and deprotection reactions. The free amine and carboxylic acid groups can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
  • Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate
  • 4-Pyrimidinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(1,1-dimethylethyl)-, methyl ester

Uniqueness

What sets 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester apart is its specific structure that allows for selective reactions and its utility as a versatile intermediate in organic synthesis. Its Boc-protected amino group provides stability during reactions, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

CAS No.

85908-97-0

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-6-5-7-9(13)15-4/h5-8H2,1-4H3,(H,12,14)

InChI Key

GVROIRXPCGJMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)OC

Origin of Product

United States

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